molecular formula C6H9NOS B067768 2-(Thiazol-2-yl)propan-1-ol CAS No. 191725-68-5

2-(Thiazol-2-yl)propan-1-ol

Cat. No. B067768
M. Wt: 143.21 g/mol
InChI Key: WWCFPXURNYAXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Thiazol-2-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazole derivative that is widely used in the synthesis of various organic compounds.

Scientific Research Applications

2-(Thiazol-2-yl)propan-1-ol has been extensively used in scientific research due to its potential applications in various fields. It is widely used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound has been used as a precursor in the synthesis of anti-cancer agents, anti-inflammatory drugs, and antifungal agents.

Mechanism Of Action

The mechanism of action of 2-(Thiazol-2-yl)propan-1-ol is not well understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins involved in cellular processes. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

2-(Thiazol-2-yl)propan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. The compound has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to possess antifungal activity against various fungal strains.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(Thiazol-2-yl)propan-1-ol in lab experiments include its ease of synthesis, low cost, and high purity. The compound is also stable and can be easily stored for long periods. However, one limitation of using the compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the use of 2-(Thiazol-2-yl)propan-1-ol in scientific research. One potential direction is the development of new anti-inflammatory and anti-cancer agents based on the structure of the compound. Another potential direction is the investigation of the compound's effects on other cellular processes and enzymes. Additionally, the compound's potential as a therapeutic agent for various diseases and conditions should be further explored. Finally, the development of new synthesis methods for the compound could lead to improved yields and higher purity, making it more attractive for industrial applications.
Conclusion:
In conclusion, 2-(Thiazol-2-yl)propan-1-ol is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is widely used as a building block in the synthesis of various organic compounds and has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. While there are limitations to using the compound in lab experiments, its ease of synthesis, low cost, and high purity make it an attractive option for scientific research. Further investigation into the compound's potential applications and development of new synthesis methods could lead to exciting new discoveries in the field of organic chemistry.

properties

CAS RN

191725-68-5

Product Name

2-(Thiazol-2-yl)propan-1-ol

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

2-(1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C6H9NOS/c1-5(4-8)6-7-2-3-9-6/h2-3,5,8H,4H2,1H3

InChI Key

WWCFPXURNYAXHJ-UHFFFAOYSA-N

SMILES

CC(CO)C1=NC=CS1

Canonical SMILES

CC(CO)C1=NC=CS1

synonyms

2-Thiazoleethanol, -bta--methyl-

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 2-(thiazol-2-yl)propanoate (418 mg, 2.3 mmol) in ether (15 ml) at -10° C. was added LiAlH4 (2.2 ml of a 1.0M solution in ether, 2.2 mmol) dropwise. After 2 h at -10° C. more LiAlH4 (0.5 ml of a 1.0M solution in ether, 0.5 mmol) was added. After a further 1 h more LiAlH4 (0.5 ml of a 1.0M solution in ether, 0.5 mmol) was added. Stirring was continued for 1 h then Na2SO4 (sat., 3 ml) was added and the mixture stirred at room temperature for 10 min. The mixture was filtered and the filtrate evaporated. The residue was chromatographed on silica, eluting with CH2Cl2 :MeOH (95:5), to give the alcohol (266 mg, 82%) as a colourless oil. 1H NMR (250 MHz, CDCl3) δ 1.42 (3H, d, J=7.1 Hz), 3.31-3.44 (1H, m), 3.64 (1H, br s), 3.80-3.93 (2H, m), 7.25 (1H, d, J=3.3 Hz), 7.70 (1H, d, J=3.3 Hz).
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82%

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